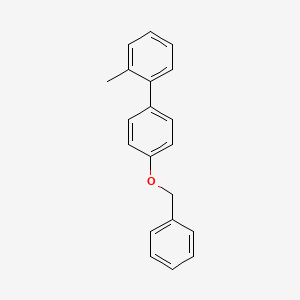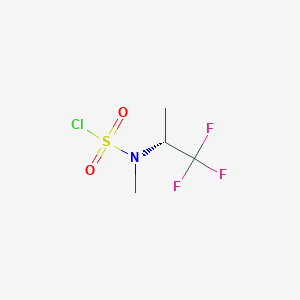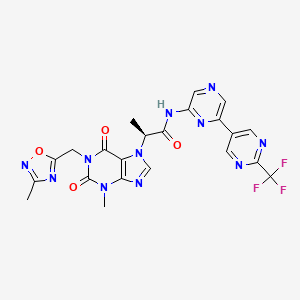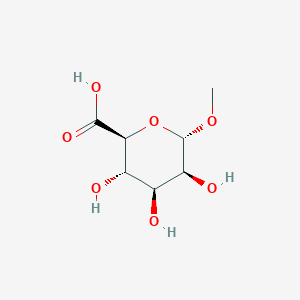
tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a fluorostyryl moiety, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate typically involves the reaction of 4-fluorostyrene with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, which are efficient and yield high purity products .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions: tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups .
Biology and Medicine: The compound is utilized in the synthesis of various pharmaceuticals and biologically active molecules. Its ability to protect amine groups makes it valuable in peptide synthesis and drug development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
作用機序
The mechanism of action of tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective transformations. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate.
tert-Butyl phenylcarbamate: Another carbamate used in organic synthesis.
tert-Butyl (2-aminophenyl)carbamate: Used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to the presence of the fluorostyryl moiety, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and advanced materials .
特性
分子式 |
C19H20FNO2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
tert-butyl N-[2-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20FNO2/c1-19(2,3)23-18(22)21-17-7-5-4-6-15(17)11-8-14-9-12-16(20)13-10-14/h4-13H,1-3H3,(H,21,22)/b11-8+ |
InChIキー |
SHHAIMFWIWCPNT-DHZHZOJOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)F |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)
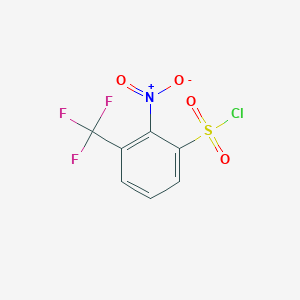
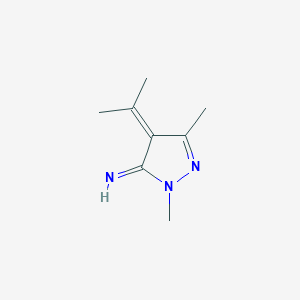
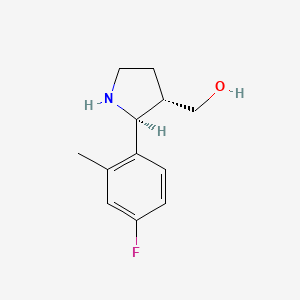
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
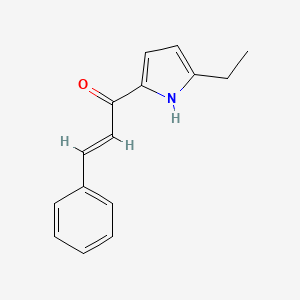
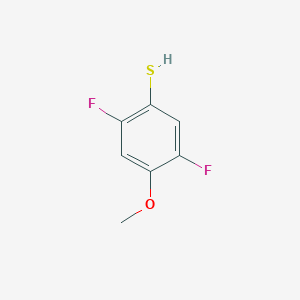
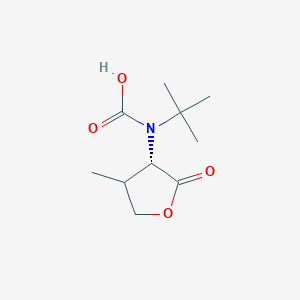
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
